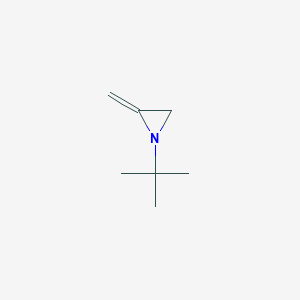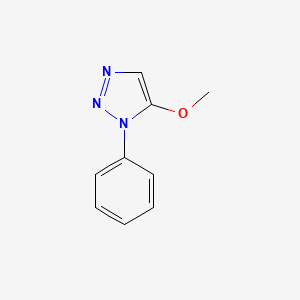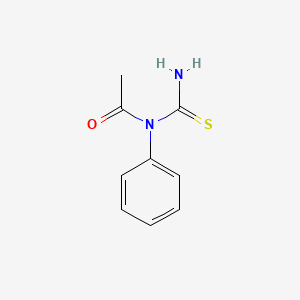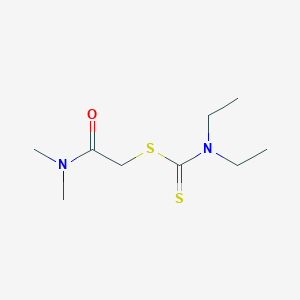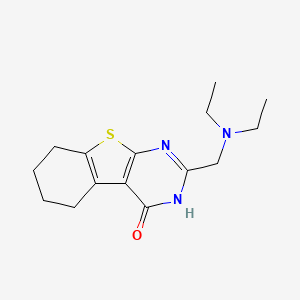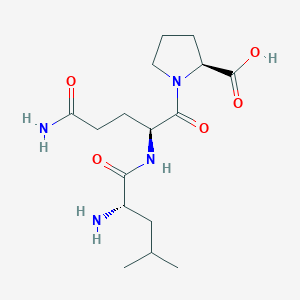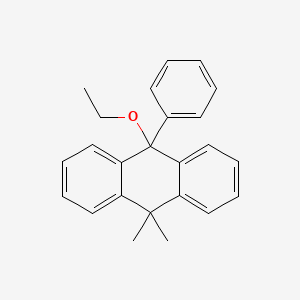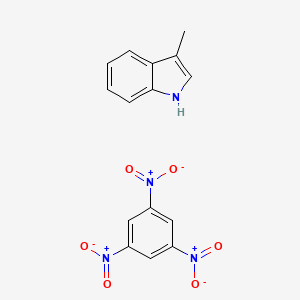
3-methyl-1H-indole;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1H-indole: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. 1,3,5-trinitrobenzene is a nitro compound characterized by three nitro groups attached to a benzene ring . Both compounds have significant roles in various scientific and industrial applications.
Vorbereitungsmethoden
3-methyl-1H-indole: can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the reduction of oxindoles to indoles .
1,3,5-trinitrobenzene: is typically prepared by the nitration of benzene derivatives. The process involves the direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid . This method requires long heating to achieve the desired product.
Analyse Chemischer Reaktionen
3-methyl-1H-indole: undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: Oxidation of 3-methyl-1H-indole can lead to the formation of indole-3-carboxylic acid.
Reduction: Reduction reactions can convert nitro derivatives of indole to amino derivatives.
1,3,5-trinitrobenzene: primarily undergoes:
Wissenschaftliche Forschungsanwendungen
3-methyl-1H-indole: has numerous applications in scientific research:
1,3,5-trinitrobenzene: is used in:
Wirkmechanismus
3-methyl-1H-indole: exerts its effects through various mechanisms:
Microbial metabolism: It is produced by the metabolism of tryptophan by gut bacteria and influences intestinal homeostasis.
Receptor activation: It can activate nuclear receptors and regulate intestinal hormones.
1,3,5-trinitrobenzene: acts primarily through:
Vergleich Mit ähnlichen Verbindungen
3-methyl-1H-indole: is similar to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1,3,5-trinitrobenzene: is comparable to other nitro compounds like:
2,4,6-trinitrotoluene (TNT): Widely used as an explosive.
1,3-dinitrobenzene: Used in the synthesis of dyes and explosives.
Eigenschaften
CAS-Nummer |
14480-19-4 |
|---|---|
Molekularformel |
C15H12N4O6 |
Molekulargewicht |
344.28 g/mol |
IUPAC-Name |
3-methyl-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-7-6-10-9-5-3-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;1-3H |
InChI-Schlüssel |
FGKJLPCPQCOVDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=CC=CC=C12.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


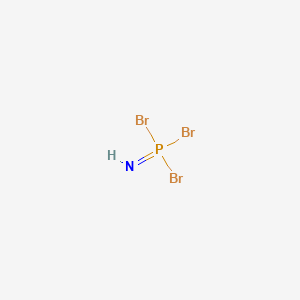
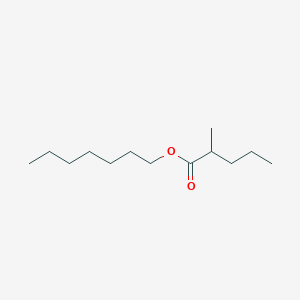
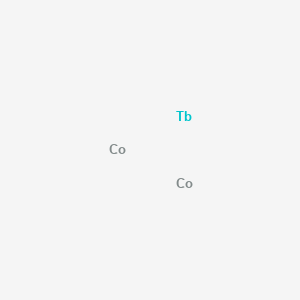
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

